![molecular formula C12H20ClNO B13762612 Acetamide, N-(2-adamantyl)-, hydrochloride CAS No. 74525-98-7](/img/structure/B13762612.png)
Acetamide, N-(2-adamantyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-adamantyl)-, hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-adamantyl)-, hydrochloride typically involves the functionalization of adamantane. One common method is the radical functionalization of adamantane derivatives, which can be achieved through various radical-based reactions. These reactions often involve the use of strong oxidizing agents or radical initiators to introduce functional groups onto the adamantane core .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes, where adamantane is reacted with appropriate reagents under controlled conditions to yield the desired product. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(2-adamantyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the adamantane core.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones or alcohols, while substitution reactions may introduce various functional groups onto the adamantane core .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Acetamide, N-(2-adamantyl)-, hydrochloride typically involves the reaction of adamantane derivatives with acetamide under specific conditions. Various methods have been reported for synthesizing related compounds, such as N-(1-adamantyl)acetamide, which can serve as intermediates in the production of this compound . The chemical structure of the compound allows for modifications that enhance its solubility and biological activity.
Antiviral Properties
Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. For instance, amantadine hydrochloride, a closely related compound, is known for its effectiveness in treating influenza A . The mechanism of action typically involves inhibition of viral replication by interfering with the viral M2 protein.
Antitubercular Activity
Recent studies have explored the anti-tuberculosis potential of adamantane derivatives. Compounds tethered to adamantane moieties have shown promising results against drug-resistant strains of Mycobacterium tuberculosis. For example, derivatives with hydroxyl groups on the adamantane structure displayed significantly lower minimum inhibitory concentrations (MICs) compared to standard treatments . This suggests that this compound may also possess similar antitubercular effects.
Neurological Disorders
The pharmacological profile of adamantane derivatives includes their use in treating neurological disorders such as Parkinson's disease. Amantadine has been utilized for its antidyskinetic properties . Given the structural similarities between these compounds, this compound could potentially be explored for similar therapeutic uses.
Diabetes Management
Recent findings suggest that adamantane derivatives may act as inhibitors of 11-β hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibition of this enzyme can be beneficial in managing metabolic disorders such as type 2 diabetes and obesity . The application of this compound in this context warrants further investigation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide, N-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Adamantylamine: Another adamantane derivative with similar structural features.
2-Adamantanone: A ketone derivative of adamantane.
Adamantane-1-carboxylic acid: A carboxylic acid derivative of adamantane.
Uniqueness: Acetamide, N-(2-adamantyl)-, hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt. These features impart distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Acetamide, N-(2-adamantyl)-, hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its adamantane core, which enhances its lipophilicity and enables interaction with various biological macromolecules. The molecular formula is C12H18ClN, and it is often utilized as a building block in the synthesis of more complex pharmaceutical agents .
The biological activity of this compound is primarily attributed to its ability to fit into hydrophobic pockets of proteins. This interaction can modulate the activity of enzymes and receptors, influencing various biological pathways. The compound has shown potential in:
- Antiviral Activity : Similar to other adamantane derivatives like amantadine, it may inhibit viral replication mechanisms.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by interacting with specific molecular targets .
- Antibacterial and Antifungal Properties : Preliminary studies suggest potential efficacy against certain bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antiviral Studies : In a study examining adamantane derivatives, this compound demonstrated significant inhibition of herpes simplex virus-induced cytopathic effects at concentrations ranging from 100 to 500 micrograms . This suggests a promising role in antiviral therapy.
- Anti-inflammatory Research : A recent investigation into the compound's effects on inflammatory markers revealed a reduction in pro-inflammatory cytokines when tested in vitro. This positions the compound as a candidate for further development in anti-inflammatory treatments.
- Antibacterial Activity Evaluation : In another study assessing antibacterial properties, Acetamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated moderate to strong inhibitory effects compared to standard antibiotics .
Properties
CAS No. |
74525-98-7 |
---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
N-(2-adamantyl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-12H,2-6H2,1H3,(H,13,14);1H |
InChI Key |
OMCGEDQQBKTCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2CC3CC(C2)CC1C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.